molecular formula C12H11ClN2O2 B2686915 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 109925-12-4

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2686915
CAS No.: 109925-12-4
M. Wt: 250.68
InChI Key: GNDGZRZKOITABU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(3-chlorophenoxy)” and “1,3-dimethyl” parts suggest that it has a chlorophenoxy group and two methyl groups attached to the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of 1,3-diketones with hydrazine . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring with a chlorophenoxy group attached at the 5-position and two methyl groups attached at the 1 and 3 positions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds. For instance, Quiroga et al. (2010) described the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, used in synthesizing heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010). Similarly, Kumar et al. (2019) demonstrated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles (Kumar et al., 2019).

Antioxidant Agent Synthesis

Prabakaran et al. (2021) explored the catalytic synthesis of novel chalcone derivatives using 5-chlorothiophen-2-yl-1H-pyrazole-4-carbaldehyde. These compounds exhibited potential as antioxidants (Prabakaran et al., 2021).

Structural Studies and Crystallography

Xu and Shi (2011) conducted a study on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into its molecular configuration (Xu & Shi, 2011). Cuartas et al. (2017) reported on the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from similar pyrazole precursors (Cuartas et al., 2017).

Sonogashira-Type Reactions

Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, leading to the production of pyrazolo[4,3-c]pyridines, important in medicinal chemistry (Vilkauskaitė et al., 2011).

Synthesis of Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, exhibiting antihyperglycemic properties. These compounds were derived from 3-(6-substituted-2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde derivatives (Kenchappa et al., 2017).

Novel Synthesis Methods

Thakrar et al. (2012) reported the synthesis of 1,4-dihydropyridines bearing a pyrazole moiety in the 4-position, demonstrating an efficient synthesis method (Thakrar et al., 2012).

Review on Chemical Reactivity

Gouda et al. (2016) provided a comprehensive survey of the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, highlighting its role as an important intermediate in synthesizing various heterocyclic systems (Gouda et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known. Pyrazole derivatives are found in a variety of pharmaceuticals and may exhibit a range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound could involve elucidating its synthesis methods, studying its chemical reactivity, determining its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-4-9(13)6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDGZRZKOITABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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